molecular formula C14H15NO4 B611935 Cbz-L-homopropargylglycine CAS No. 1234692-80-8

Cbz-L-homopropargylglycine

Cat. No.: B611935
CAS No.: 1234692-80-8
M. Wt: 261.277
InChI Key: QWPVNBACLFLOJI-LBPRGKRZSA-N
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Description

Cbz-L-homopropargylglycine, also known as (S)-2-(benzyloxycarbonylamino)hex-5-ynoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and an alkyne moiety. This compound is commonly used in peptide synthesis and click chemistry due to its unique structural features.

Biochemical Analysis

Biochemical Properties

Cbz-L-homopropargylglycine plays a role in biochemical reactions, particularly in protein synthesis. It is an amino acid analog that has been modified with a propargyl group . This modification allows it to be incorporated into proteins during active protein synthesis . The nature of these interactions involves the incorporation of this compound into proteins in place of methionine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein synthesis. By incorporating into proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in proteins can be detected using specific chemical reactions, allowing researchers to track the synthesis of new proteins .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into proteins during synthesis. This occurs because this compound is an analog of methionine, one of the amino acids used in protein synthesis . Once incorporated into proteins, this compound can interact with other biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the incorporation of this compound into proteins can be tracked over time, providing insights into the dynamics of protein synthesis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to protein synthesis. As an analog of methionine, this compound can be incorporated into proteins during synthesis . The enzymes and cofactors involved in this process would be the same as those involved in the synthesis of proteins containing methionine .

Subcellular Localization

The subcellular localization of this compound would be expected to be wherever protein synthesis is occurring, as it is incorporated into proteins during synthesis . This could include the cytoplasm, where protein synthesis primarily occurs, as well as any other compartments or organelles where proteins are being synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-L-homopropargylglycine can be synthesized through a multi-step process involving the protection of the amino group, introduction of the alkyne moiety, and subsequent deprotection. One common method involves the following steps:

    Protection of the amino group: The amino group of L-homopropargylglycine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the alkyne moiety: The protected amino acid is then subjected to a reaction with propargyl bromide in the presence of a base like potassium carbonate to introduce the alkyne group.

    Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Cbz-L-homopropargylglycine undergoes various chemical reactions, including:

    Click Chemistry:

    Hydrogenation: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.

    Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper(I) sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

    Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the alkyne group.

    Substitution Reactions: Nucleophiles such as amines or thiols can react with the alkyne group under basic conditions.

Major Products Formed

    Click Chemistry: Triazole derivatives are formed as major products.

    Hydrogenation: Alkenes or alkanes are formed depending on the extent of hydrogenation.

    Substitution Reactions: Substituted alkyne derivatives are formed.

Scientific Research Applications

Cbz-L-homopropargylglycine has numerous applications in scientific research:

    Chemistry: It is used in peptide synthesis and as a building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of protein synthesis and labeling of newly synthesized proteins using click chemistry.

    Medicine: It is employed in the development of peptide-based drugs and as a tool for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cbz-L-homopropargylglycine can be compared with other similar compounds such as:

    Cbz-L-propargylglycine: Similar structure but lacks the additional methylene group in the alkyne chain.

    Cbz-L-azidohomoalanine: Contains an azide group instead of an alkyne, used in similar click chemistry applications.

    Cbz-L-homopropargylalanine: Similar structure but with an additional methylene group in the amino acid backbone.

The uniqueness of this compound lies in its specific alkyne moiety, which allows for efficient click chemistry reactions and its use as a versatile building block in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVNBACLFLOJI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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